

Spectral Data Analysis of 2-Nitro-5piperidinophenol: A Technical Guide

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Compound of Interest		
Compound Name:	2-Nitro-5-piperidinophenol	
Cat. No.:	B128972	Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectral data expected for the organic compound **2-Nitro-5-piperidinophenol**. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quality control. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

It is important to note that at the time of this publication, experimental spectral data for **2-Nitro-5-piperidinophenol** is not readily available in public databases. Therefore, this guide will present predicted mass spectrometry data and illustrative NMR and IR data based on structurally analogous compounds. These examples will serve to provide a well-founded estimation of the expected spectral properties of **2-Nitro-5-piperidinophenol**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for **2-Nitro-5-piperidinophenol** (C11H14N2O3, Molecular Weight: 222.24 g/mol) suggests several possible adducts that could be observed.



Adduct	Predicted m/z
[M+H]+	223.1077
[M+Na]+	245.0896
[M+K]+	261.0636
[M+NH4]+	240.1343
[M-H]-	221.0932
[M+HCOO]-	267.0987
[M+CH3COO]-	281.1143

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR)

The ${}^1\text{H}$ NMR spectrum of **2-Nitro-5-piperidinophenol** is expected to show distinct signals for the protons on the aromatic ring and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and piperidinyl groups. The following table provides an illustrative representation of the expected chemical shifts (δ) in parts per million (ppm), their multiplicities, and the number of protons.

Data presented is illustrative and based on analogous compounds like 2-nitrophenol and N-phenylpiperidine.



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 10.5	Singlet	1H	Phenolic -OH
~ 7.8	Doublet	1H	Aromatic H (ortho to NO ₂)
~ 7.2	Doublet of doublets	1H	Aromatic H (meta to NO ₂)
~ 6.9	Doublet	1H	Aromatic H (para to NO ₂)
~ 3.2	Triplet	4H	Piperidine -CH ₂ - (adjacent to N)
~ 1.7	Multiplet	4H	Piperidine -CH ₂ -
~ 1.6	Multiplet	2H	Piperidine -CH ₂ -

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in **2-Nitro-5-piperidinophenol** will be affected by the attached functional groups.

Data presented is illustrative and based on analogous compounds like 2-nitrophenol and N-phenylpiperidine.



Chemical Shift (δ, ppm)	Assignment
~ 160	Aromatic C-OH
~ 145	Aromatic C-NO ₂
~ 140	Aromatic C-N (piperidine)
~ 125	Aromatic CH
~ 120	Aromatic CH
~ 115	Aromatic CH
~ 50	Piperidine -CH ₂ - (adjacent to N)
~ 25	Piperidine -CH ₂ -
~ 24	Piperidine -CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Nitro-5-piperidinophenol** is expected to show characteristic absorption bands for the hydroxyl, nitro, and amine functional groups, as well as aromatic C-H and C=C bonds.

Data presented is illustrative and based on characteristic IR absorption frequencies.



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3200 - 3600	Broad	O-H stretch (phenolic)
2850 - 3000	Medium	C-H stretch (aliphatic)
1590, 1480	Medium-Strong	C=C stretch (aromatic)
1520 - 1560	Strong	N-O asymmetric stretch (nitro)
1340 - 1380	Strong	N-O symmetric stretch (nitro)
1200 - 1300	Strong	C-N stretch (aromatic amine)
1150 - 1250	Strong	C-O stretch (phenol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Nitro-5-piperidinophenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of interfering signals.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition:



- Acquire a one-dimensional carbon spectrum with proton decoupling.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
- A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (FT-IR)

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid 2-Nitro-5-piperidinophenol sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
 - Place the sample in the spectrometer's sample holder and record the sample spectrum.
 - The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.



 Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of 2-Nitro-5-piperidinophenol in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
 Further dilute the sample as needed for the specific ionization technique.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Ionization (ESI):
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - The sample is ionized by applying a high voltage to a capillary, forming charged droplets that evaporate to produce gas-phase ions.
- Ionization (EI):
 - Introduce the sample into the ion source, where it is vaporized.
 - The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectral data to elucidate and confirm the structure of **2-Nitro-5-piperidinophenol**.



Spectral data analysis workflow.

Conclusion

5-piperidinophenol, including predicted mass spectrometry data and illustrative NMR and IR spectra based on analogous compounds. The provided experimental protocols offer a general framework for acquiring high-quality spectral data for this and similar organic molecules. The logical workflow for spectral analysis underscores the synergistic use of MS, NMR, and IR spectroscopy for unambiguous structure elucidation and characterization. This information serves as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of **2-Nitro-5-piperidinophenol**.

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